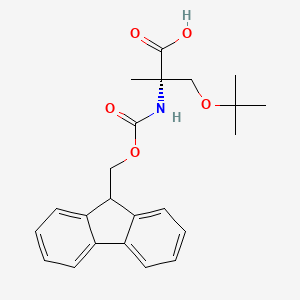

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

説明

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid (CAS: 914399-98-7, molecular formula: C₃₂H₂₇NO₅, molecular weight: 397.46 g/mol) is a chiral, non-proteinogenic amino acid derivative widely used in peptide synthesis. It features two key functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS).

- tert-butoxy group: A sterically bulky, acid-labile protecting group on the β-carbon, which enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during peptide coupling .

The compound is stored at 2–8°C under dry conditions to prevent hydrolysis of the tert-butoxy group. Its hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFKKLMQLSBQN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141130 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914399-98-7 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914399-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Precursors

The synthesis often starts from optically active amino acid derivatives or from oxysilane carboxylic acid derivatives, which are important intermediates in pharmaceutical synthesis. Common precursors include:

- Glycine derivatives

- Oxysilane carboxylic acid esters or amides

- Protected amino alcohol derivatives

These precursors are chosen for their ability to undergo stereoselective transformations preserving or enhancing optical purity.

Protection of Amino Group with Fmoc

The Fmoc group is introduced typically via reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. This step is crucial for solid-phase peptide synthesis compatibility.

- Reaction conditions:

- Base: Typically sodium bicarbonate or triethylamine

- Solvent: Dioxane/water or DMF

- Temperature: 0°C to room temperature

- Outcome: Formation of the Fmoc-protected amino acid with high yield and minimal racemization.

Introduction of the tert-Butoxy Protecting Group

The tert-butoxy group is introduced to protect the hydroxyl group on the side chain. This is commonly achieved by:

- Reaction with tert-butyl alcohol derivatives or tert-butyl protecting reagents under acidic or catalytic conditions.

- Alternatively, tert-butyl esters can be formed via reaction with isobutylene in the presence of acid catalysts.

This protection is essential to prevent side reactions during peptide coupling and to enhance compound stability.

Stereoselective Synthesis and Optical Purity

Maintaining the (S)-configuration is critical. Methods include:

- Use of optically pure starting materials.

- Employing asymmetric synthesis techniques such as asymmetric epoxidation followed by ring-opening reactions.

- Resolution of racemic mixtures via diastereomeric salt formation or chiral chromatography.

A patented process describes the use of optically active oxysilane carboxylic acid derivatives subjected to ring-opening with ammonia followed by protection steps to yield optically active amino acid derivatives with high enantiomeric excess (≥95% ee).

Representative Synthetic Route (Summary Table)

Research Findings and Analysis

Yield and Purity:

The patented methods and commercial syntheses report high yields (typically >80%) and optical purities exceeding 95% ee, essential for pharmaceutical applications.Optical Rotation Consistency:

The observed optical rotation of +9 ± 2º (c=1 in CHCl3) confirms the stereochemical integrity of the product.Process Optimization:

Studies emphasize minimizing racemization during Fmoc protection and side chain protection steps by controlling reaction temperature and pH.Scalability: The synthetic routes are amenable to scale-up for industrial production, given the robustness of the protection strategies and availability of starting materials.

化学反応の分析

Types of Reactions

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling reactions.

Substitution: Acidic or basic conditions can be employed to replace the tert-butoxy group with other functional groups.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptide chains.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituent introduced.

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : This compound serves as a fundamental building block in SPPS, facilitating the efficient assembly of peptide chains. The Fmoc group protects the amino group, allowing for selective coupling reactions without side reactions .

- Peptidomimetics : It is also utilized in synthesizing peptidomimetics, which are important for studying protein interactions and functions.

-

Drug Development

- Peptide-based Drugs : The unique structural features of this compound enhance the stability and bioavailability of peptide-based drugs. This property is critical for developing therapeutic agents targeting various diseases, including cancer and infectious diseases .

- Targeted Drug Delivery : Its role in bioconjugation allows for attaching peptides to drug carriers, improving the specificity and efficacy of drug delivery systems .

- Bioconjugation Techniques

- Research in Neuroscience

- Custom Synthesis Services

Case Study 1: Peptide Therapeutics

A recent study demonstrated the application of this compound in synthesizing a novel peptide therapeutic aimed at modulating immune responses. The synthesized peptide exhibited enhanced stability and activity compared to traditional peptides.

Case Study 2: Neuropeptide Research

Research involving neuropeptides synthesized using this compound revealed insights into their roles in pain modulation and stress responses. The findings suggest potential therapeutic targets for treating chronic pain conditions.

作用機序

The mechanism of action of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The tert-butoxy group protects the carboxyl group, ensuring selective reactions at the amino group.

類似化合物との比較

Comparison with Similar Compounds

The following table compares (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid with structurally related Fmoc-protected amino acids, focusing on molecular features, stability, and applications:

Key Findings from Comparative Analysis :

Protecting Group Strategies :

- The tert-butoxy group in the target compound provides superior steric protection compared to Boc or Alloc, reducing side reactions during peptide elongation .

- Alloc/Allyloxycarbonyl derivatives (e.g., CAS 188970-92-5) are preferred for orthogonal deprotection in multi-step syntheses, as they can be removed via palladium catalysis without affecting Fmoc .

Backbone Modifications: The 2-methyl substitution in the target compound introduces steric hindrance, which can slow coupling kinetics but improves regioselectivity in complex peptide architectures . Butanoic acid derivatives (e.g., CAS 1272754-91-2) offer extended side chains for functionalization, enabling applications in cyclic or stapled peptides .

Solubility and Stability :

生物活性

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid, also known by its CAS number 914399-98-7, is a β-amino acid derivative that has garnered attention for its potential applications in peptide synthesis, drug discovery, and bioconjugation. This compound is particularly notable for its role in enhancing the stability and bioavailability of peptide-based drugs, making it a valuable asset in pharmaceutical research and development.

Chemical Structure and Properties

The molecular formula of this compound is CHN O, with a molecular weight of 397.46 g/mol. The compound features a tert-butoxy group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which are essential for its reactivity and utility in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 397.46 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Blood-Brain Barrier | No |

| P-glycoprotein Substrate | Yes |

1. Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures necessary for drug development and biochemical studies. This versatility is crucial for creating peptides with specific biological activities.

2. Drug Discovery

The compound enhances the stability and bioavailability of peptide-based drugs, making it particularly valuable in the pharmaceutical industry. Its unique structure allows for improved interactions with biological targets, which can lead to the development of more effective therapeutic agents. For instance, research indicates that derivatives of this compound can exhibit enhanced uptake in brain tissues, suggesting potential applications in treating neurological disorders .

3. Bioconjugation

The ability to facilitate selective reactions makes this compound suitable for bioconjugation processes. This is particularly important in targeted drug delivery systems where specific biomolecules need to be attached to surfaces or other compounds to enhance therapeutic efficacy.

Case Studies

Recent studies have highlighted the biological activity of compounds related to this compound:

- Neuropeptide Synthesis : In neuroscience research, this compound has been employed in synthesizing neuropeptides that play significant roles in neurological functions and could lead to new treatments for neurodegenerative diseases .

- Tumor Imaging : Research has demonstrated that α-substituted analogues of this compound show promising results in tumor imaging due to their ability to cross the blood-brain barrier via amino acid transporters, thereby enhancing tumor-to-brain ratios in imaging studies .

Biological Activity Overview

A review of various studies indicates that β-amino acids like this compound exhibit diverse biological activities including:

- Anticancer Properties : Some derivatives have shown antiproliferative effects on glioma cell lines, indicating potential as anticancer agents .

- Antiviral Activity : Related compounds have been investigated for their antiviral properties against several viruses, suggesting a broader application in infectious disease treatment .

Q & A

Basic: What are the standard synthetic routes for preparing (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. The tert-butoxy group is introduced via tert-butylation of the hydroxyl group under alkaline conditions, followed by Fmoc protection using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a dichloromethane (DCM)/dimethylformamide (DMF) mixture. Purification is achieved via reverse-phase HPLC or silica-gel chromatography, with characterization by -NMR and mass spectrometry (MS) .

Basic: How is the compound characterized to confirm its structural integrity?

Key techniques include:

- - and -NMR : To verify stereochemistry and substituent positions (e.g., tert-butoxy and Fmoc peaks at δ 1.2 ppm and 4.2–4.4 ppm, respectively) .

- High-resolution mass spectrometry (HRMS) : For molecular weight confirmation.

- HPLC : To assess purity (>95% is typical for peptide synthesis-grade material) .

Basic: What is the role of this compound in solid-phase peptide synthesis (SPPS)?

It serves as a protected amino acid derivative, enabling incorporation of a branched, tert-butoxy-modified side chain into peptides. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the tert-butoxy group remains stable until final acidic cleavage (e.g., 95% trifluoroacetic acid, TFA) .

Advanced: How can researchers ensure stereochemical fidelity during synthesis and coupling?

- Chiral HPLC : To monitor racemization during synthesis .

- Low-temperature coupling : Using reagents like HBTU/HOBt in DMF at 0–4°C minimizes racemization .

- Circular dichroism (CD) : Post-synthesis verification of chiral centers in peptide sequences .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermogravimetric analysis (TGA) : Shows decomposition above 200°C, with optimal storage at –20°C in inert atmospheres .

- Hydrolytic stability : The tert-butoxy group is stable in neutral/basic conditions but cleaved in strong acids (e.g., TFA). Avoid prolonged exposure to moisture .

Advanced: How do solubility challenges impact coupling efficiency, and what strategies mitigate this?

- Solvent optimization : Use DMF:DCM (1:1) mixtures to enhance solubility.

- Additives : HOBt or Oxyma Pure improve coupling efficiency by reducing aggregation .

- Microwave-assisted synthesis : Enhances reaction rates in low-solubility scenarios .

Advanced: What orthogonal deprotection strategies are compatible with this compound?

- Fmoc removal : 20% piperidine in DMF (pH ~10).

- tert-Butoxy deprotection : Requires strong acids (e.g., TFA with scavengers like triisopropylsilane) .

- Selectivity : Ensure no side reactions with other protecting groups (e.g., Trt or Acm) in complex peptides .

Advanced: How can analytical methods be optimized for peptides containing this residue?

- HPLC gradients : Use C18 columns with 0.1% TFA in water/acetonitrile gradients.

- LC-MS/MS : For detecting tert-butoxy-related fragmentation patterns .

Advanced: How should researchers resolve contradictions in reported synthesis yields or stability data?

- Comparative studies : Replicate protocols under controlled conditions (e.g., inert atmosphere vs. ambient) .

- Kinetic analysis : Monitor reaction progress via inline FTIR or NMR to identify rate-limiting steps .

Advanced: What applications exploit the tert-butoxy-methyl modification in peptide design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。